imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride

SuFEx click chemistry sulfonyl halide stability hydrolysis resistance

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride (CAS 2703779-41-1, molecular formula C₆H₄FN₃O₂S, molecular weight 201.18 g/mol) is a heterobicyclic sulfonyl fluoride that integrates the imidazo[1,2-a]pyrimidine pharmacophore with an electrophilic –SO₂F warhead. The sulfonyl fluoride group enables participation in sulfur(VI) fluoride exchange (SuFEx) click chemistry, offering a characteristic balance of aqueous stability and nucleophile-directed reactivity that distinguishes sulfonyl fluorides from their more hydrolytically labile sulfonyl chloride counterparts.

Molecular Formula C6H4FN3O2S
Molecular Weight 201.18 g/mol
CAS No. 2703779-41-1
Cat. No. B6200216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimidazo[1,2-a]pyrimidine-3-sulfonyl fluoride
CAS2703779-41-1
Molecular FormulaC6H4FN3O2S
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)S(=O)(=O)F
InChIInChI=1S/C6H4FN3O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H
InChIKeyWPHFCNFHKHTWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride CAS 2703779-41-1: A Heteroaromatic Sulfonyl Fluoride Building Block for SuFEx Chemistry and Covalent Probe Design


Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride (CAS 2703779-41-1, molecular formula C₆H₄FN₃O₂S, molecular weight 201.18 g/mol) is a heterobicyclic sulfonyl fluoride that integrates the imidazo[1,2-a]pyrimidine pharmacophore with an electrophilic –SO₂F warhead . The sulfonyl fluoride group enables participation in sulfur(VI) fluoride exchange (SuFEx) click chemistry, offering a characteristic balance of aqueous stability and nucleophile-directed reactivity that distinguishes sulfonyl fluorides from their more hydrolytically labile sulfonyl chloride counterparts . The imidazo[1,2-a]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, with documented activity across kinase inhibition, antimicrobial, antileishmanial, and antiviral applications . However, compound-specific, comparator-backed quantitative differentiation data for this exact CAS number remain extremely scarce in the open literature; the evidence presented below represents the best available quantitative comparisons drawn from close structural analogs and class-level sulfonyl halide stability studies.

Why Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride Cannot Be Freely Swapped with Heteroaromatic Sulfonyl Chlorides or Other SuFEx Electrophiles


Within the class of heteroaromatic sulfonyl halides, the choice between chloride and fluoride dictates the entire stability–reactivity profile of downstream chemistry. A comprehensive 2025 study of 236 heteroaromatic sulfonyl halides established that sulfonyl fluorides are systematically more hydrolytically stable but less reactive than their chloride analogs; pyridine- and diazine-derived sulfonyl chlorides frequently undergo formal SO₂ extrusion or rapid hydrolysis by trace water, whereas the corresponding fluorides resist these decomposition pathways . The imidazo[1,2-a]pyrimidine core itself introduces further differentiation: variations in sulfonyl substitution position (C-2 vs. C-3 vs. C-6) on this scaffold access distinct patent-protected chemical spaces with divergent biological activity profiles . For procurement decisions where downstream SuFEx conjugation yield, aqueous stability during multi-step synthesis, or fidelity in covalent protein targeting matters, generic substitution of the fluoride with the chloride—or positional isomer interchange—introduces quantifiable risk of premature hydrolysis, off-target reactivity, or synthetic failure that the quantitative evidence below substantiates.

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride: Head-to-Head Quantitative Differentiation Evidence


Hydrolytic Stability Advantage of Heteroaromatic Sulfonyl Fluoride over Sulfonyl Chloride: Class-Level Quantitative Benchmark

In the most comprehensive head-to-head stability study of heteroaromatic sulfonyl halides to date (236 compounds, 165 newly synthesized), sulfonyl fluorides across five- and six-membered heterocyclic systems were uniformly classified as 'more stable but less reactive' than the corresponding sulfonyl chlorides . While compound-specific degradation half-life data for imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride have not been published, the study identified that α- and γ-isomeric pyridine- and diazine-sulfonyl chlorides undergo formal SO₂ extrusion as a dominant decomposition pathway, whereas the fluoride analogs resist this pathway . The imidazo[1,2-a]pyrimidine core is a diazine-fused heterocycle and is therefore subject to the same electronic constraints that drive chloride instability. In contrast, the S–F bond (bond dissociation energy approximately 80–85 kcal/mol vs. approximately 60–65 kcal/mol for S–Cl in arylsulfonyl systems) provides thermodynamic resistance to hydrolysis that translates into longer bench-top storage stability and higher fidelity in aqueous SuFEx conjugation reactions .

SuFEx click chemistry sulfonyl halide stability hydrolysis resistance heterocyclic building blocks

Positional Sulfonyl Substitution on Imidazo[1,2-a]pyrimidine Defines Patent-Distinct Chemical Space with Different Biological Profiling

The sulfonyl group position on the imidazo[1,2-a]pyrimidine scaffold is not interchangeable: C-2 sulfonyl halides are claimed for sulfonanilide herbicide programs , C-3 sulfonyl fluorides access the electrophilic warhead space relevant to covalent kinase probe design , and C-6 sulfonyl chlorides represent yet another patent-distinct chemical series . Within the C-3 sulfonyl series, the fluoride (target compound) provides the SuFEx-compatible electrophile, while the corresponding C-3 sulfonyl chloride (CAS 1097218-28-4) offers higher reactivity but substantially lower aqueous stability. Imidazo[1,2-a]pyrimidine derivatives bearing the core scaffold (without sulfonyl fluoride) have demonstrated B-Raf kinase inhibition with IC₅₀ = 0.003 μM and antileishmanial activity with IC₅₀ = 6.63 μM (~2-fold more active than miltefosine) .

imidazo[1,2-a]pyrimidine sulfonyl substitution patent landscape kinase inhibition antibacterial

Sulfonyl Fluoride vs. Sulfonyl Chloride Reactivity toward Nucleophilic Amino Acid Side Chains: A Quantitative Selectivity Rationale for Covalent Probe Design

Sulfonyl fluorides exhibit a fundamentally different electrophilicity profile compared to sulfonyl chlorides when reacting with protein nucleophiles. Kinetic studies of S(VI)–F warheads demonstrate that sulfonyl fluorides react with nucleophilic amino acid side chains (lysine, tyrosine, histidine, serine) under physiological conditions with sufficient selectivity to enable targeted covalent modification, whereas sulfonyl chlorides hydrolyze rapidly (half-life typically <10 minutes in pH 7.4 buffer) before achieving productive protein labeling . The sulfonyl fluoride group has been validated to chemoselectively react with a conserved lysine in the ATP binding site of kinases, confirmed by protein crystallography and mass spectrometry . The imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride scaffold positions the electrophilic –SO₂F warhead at the C-3 position of a kinase-privileged core, geometrically analogous to validated kinase-targeting sulfonyl fluoride probes .

covalent inhibitor sulfonyl fluoride warhead protein labeling SuFEx selectivity medicinal chemistry

SuFEx Reaction Compatibility: Imidazo[1,2-a]pyrimidine-3-sulfonyl Fluoride as a Direct Click-Ready Electrophile Eliminating Pre-Activation Steps Required for Sulfonyl Chlorides

Sulfur(VI) fluoride exchange (SuFEx) is a metal-free click chemistry that proceeds directly between sulfonyl fluorides and O-, N-, or C-based nucleophiles without requiring pre-activation, coupling reagents, or protecting groups . In contrast, sulfonyl chlorides—while more reactive—require careful anhydrous handling, generate HCl byproducts that can degrade acid-sensitive substrates, and frequently necessitate tertiary amine bases to scavenge acid . The SuFEx reactivity of sulfonyl fluorides has been exploited to construct diverse linkers for bioconjugation and materials science, with the S(VI)–F bond remaining inert toward a wide range of nucleophiles until specifically activated by appropriate reaction conditions (e.g., bifluoride or silicon-based activators) . Direct comparative studies confirm that aryl sulfonyl fluorides can be stored at ambient temperature for months without significant degradation, while the corresponding sulfonyl chlorides require cold storage and desiccated conditions to prevent hydrolysis .

SuFEx click chemistry sulfonyl fluoride bioconjugation metal-free coupling

Pharmacophore Differentiation: The Imidazo[1,2-a]pyrimidine Core Confers Distinct Biological Target Engagement Not Achievable with Imidazo[1,2-a]pyridine or Non-Fused Heterocyclic Sulfonyl Fluorides

The imidazo[1,2-a]pyrimidine scaffold is structurally distinct from the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds, conferring different target engagement profiles. Imidazo[1,2-a]pyrimidines have been reported as selective inhibitors of group 2 influenza A viruses targeting hemagglutinin-mediated viral entry with nanomolar activity against oseltamivir-sensitive and -resistant strains . Direct scaffold comparison studies within the Wnt/β-catenin signaling pathway demonstrated that imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines exhibit differential inhibitory activity, confirming that scaffold choice directly impacts biological outcome . Comprehensive SAR analysis of 75 imidazo[1,2-a]pyrimidine derivatives revealed antibacterial activity with MIC values as low as 8 μg/mL against S. aureus , while a separate study of functionalized imidazo[1,2-a]pyrimidines against 13 microorganisms demonstrated bactericidal activity with MBC/MIC ratios indicating a bactericidal mode of action .

imidazo[1,2-a]pyrimidine pharmacophore scaffold comparison kinase selectivity antibacterial antiviral

Imidazo[1,2-a]pyrimidine-3-sulfonyl fluoride: Three Best Application Scenarios Supported by Quantitative Differentiation Evidence


SuFEx-Based Covalent Kinase Probe and Irreversible Inhibitor Development

The target compound's C-3 sulfonyl fluoride warhead positioned on an imidazo[1,2-a]pyrimidine kinase-privileged scaffold directly enables time-dependent, chemoselective covalent modification of conserved lysine residues in kinase ATP binding sites, as validated by crystallography and mass spectrometry for analogous sulfonyl fluoride probes . The fluoride's class-demonstrated hydrolytic stability (hours to days under physiological conditions versus <10 minutes for the chloride) provides the functional window necessary for selective target engagement without non-specific hydrolysis, making it the preferred electrophile for irreversible inhibitor programs targeting B-Raf (core scaffold IC₅₀ 0.003 μM demonstrated) or MET kinase .

Multi-Step Parallel Library Synthesis Requiring Ambient-Stable, Click-Ready Sulfonyl Electrophiles

For medicinal chemistry groups synthesizing diverse sulfonamide or sulfonate libraries via SuFEx click chemistry, the C-3 sulfonyl fluoride eliminates the operational burden of chloride intermediates: no pre-activation or coupling reagents required, no corrosive HCl byproduct generation, and ambient storage stability for months without cold-chain logistics . The heteroaromatic sulfonyl fluoride stability hierarchy established across 236 compounds confirms that diazine-fused fluorides resist the SO₂ extrusion decomposition pathway that plagues the corresponding chlorides , directly reducing synthesis failure rates and purification costs at library scale.

Antiviral and Antileishmanial Hit-to-Lead Optimization Leveraging the Imidazo[1,2-a]pyrimidine Pharmacophore

The imidazo[1,2-a]pyrimidine core has demonstrated nanomolar activity against group 2 influenza A viruses (oseltamivir-sensitive and -resistant strains) and selective antileishmanial activity (IC₅₀ 6.63 μM, ~2-fold more active than miltefosine) with >10-fold selectivity over host cells . The C-3 sulfonyl fluoride substituent provides a modular handle for late-stage diversification via SuFEx conjugation, enabling rapid SAR exploration while maintaining the core scaffold's privileged target engagement profile. This combination of a biologically validated core with a click-ready electrophilic warhead is not achievable with alternative scaffolds (e.g., imidazo[1,2-a]pyridine) or with the hydrolytically unstable chloride analog.

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